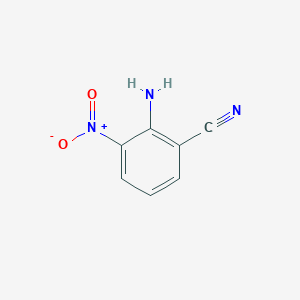

2-Amino-3-nitrobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

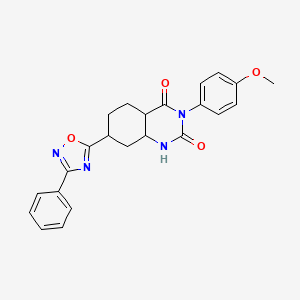

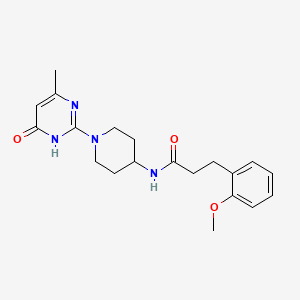

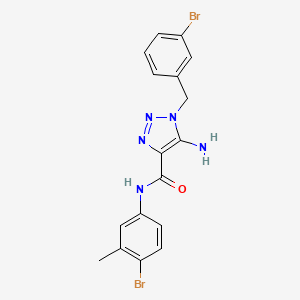

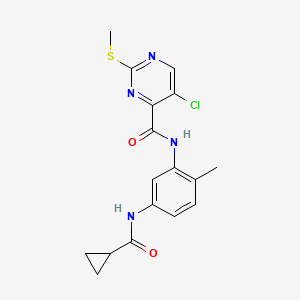

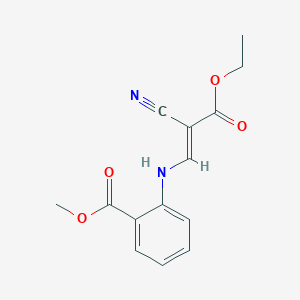

2-Amino-3-nitrobenzonitrile is a chemical compound with the molecular formula C7H5N3O2 and a molecular weight of 163.14 . It is stored in a dark place, under an inert atmosphere, at room temperature . The compound is solid in physical form .

Synthesis Analysis

The synthesis of 2-Amino-3-nitrobenzonitrile or similar compounds often involves reduction processes . For instance, a method for preparing 2-aminobenzonitrile involves the reduction of 2-nitrobenzonitrile using zinc dust .Molecular Structure Analysis

The InChI code for 2-Amino-3-nitrobenzonitrile is1S/C7H5N3O2/c8-4-5-2-1-3-6 (7 (5)9)10 (11)12/h1-3H,9H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

2-Amino-3-nitrobenzonitrile is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Antiviral Prodrug Development

2-Amino-3-nitrobenzonitrile and related compounds have been explored in the development of antiviral prodrugs. A study by (Palafox et al., 2022) found that the flexibility and high dipole moment of these compounds could disrupt DNA/RNA helix formation, making them potential candidates for clinical use in treating viral infections.

Catalysis and Synthesis

The compound has been utilized in various chemical synthesis processes. (Chen et al., 2011) demonstrated the use of a basic ionic liquid as a catalyst for synthesizing 2-amino-3-nitrobenzonitriles in ethanol. This method was noted for its efficiency and environmental friendliness.

Material Science and Structural Studies

In material science, the structural properties of 2-amino-3-nitrobenzonitrile derivatives have been a subject of interest. (Graneek et al., 2018) explored the electron-withdrawing effects on the molecular structure of nitrobenzonitriles, providing insights into the impact of different substituents on the phenyl ring.

Biological Applications

The biological applications of 2-amino-3-nitrobenzonitrile have been explored in various studies. (Govindharaju et al., 2019) investigated its use in synthesizing biologically active compounds, particularly in the development of a binuclear bridged Cr(III) complex, which showed potential antimicrobial and antioxidant activities.

Environmental and Corrosion Studies

Environmental studies have examined the role of 2-amino-3-nitrobenzonitrile derivatives in corrosion inhibition. (Chaouiki et al., 2018) synthesized derivatives that effectively inhibited corrosion in mild steel, providing valuable insights for industrial applications.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2-Amino-3-nitrobenzonitrile are currently not well-documented in the literature. This compound is a derivative of benzonitrile, which is known to interact with various biological targets. The specific targets of 2-amino-3-nitrobenzonitrile remain to be identified .

Mode of Action

It is known that nitrobenzonitriles can undergo various chemical reactions, including hydrogenation . The nitro group (-NO2) and the nitrile group (-CN) in the 2-Amino-3-nitrobenzonitrile molecule could potentially interact with biological targets, leading to changes in their function .

Biochemical Pathways

It is known that benzonitriles can participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

It is known that the compound’s lipophilicity and water solubility can influence its bioavailability .

Result of Action

It is known that nitrobenzonitriles can cause skin and eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-3-nitrobenzonitrile. For instance, the compound’s stability can be affected by light and temperature . Furthermore, the compound’s action can be influenced by the pH and the presence of other substances in the environment .

Propiedades

IUPAC Name |

2-amino-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLQSBPRLUBYOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B2612068.png)

![N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2612072.png)

![6-methoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2612073.png)

![9-methoxy-6H-benzo[c][1,2]benzothiazine 5,5-dioxide](/img/structure/B2612075.png)